molecular formula C12H10ClPS B091209 Chlorodiphenylphosphine sulfide CAS No. 1015-37-8

Chlorodiphenylphosphine sulfide

Cat. No.: B091209
CAS No.: 1015-37-8
M. Wt: 252.7 g/mol
InChI Key: GWVMVHBQZQWKSU-UHFFFAOYSA-N
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Description

Chlorodiphenylphosphine sulfide is an organophosphorus compound with the molecular formula C12H10ClPS It is a derivative of chlorodiphenylphosphine, where a sulfur atom is bonded to the phosphorus atom

Scientific Research Applications

Chlorodiphenylphosphine sulfide has several scientific research applications In chemistry, it is used as a reagent for introducing the diphenylphosphinyl moiety into molecules, which is valuable in the synthesis of various ligands and catalystsIn industry, it is used as an intermediate in the production of antioxidants, flame retardants, stabilizers, catalysts, photoinitiators, and optical brighteners .

Safety and Hazards

Chlorodiphenylphosphine sulfide is considered hazardous. It may be corrosive to metals, harmful if swallowed, and causes severe skin burns and eye damage . It reacts violently with water .

Future Directions

While specific future directions for Chlorodiphenylphosphine sulfide are not mentioned in the retrieved sources, research in related areas such as the environmental stability of sulfide solid-state electrolytes for all-solid-state batteries is ongoing .

Preparation Methods

Chlorodiphenylphosphine sulfide can be synthesized through several methods. One common synthetic route involves the reaction of chlorodiphenylphosphine with elemental sulfur. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of this compound. Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .

Chemical Reactions Analysis

Chlorodiphenylphosphine sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, it can be converted to diphenylphosphine oxide. Reduction reactions, such as those involving sodium, can lead to the formation of tetraphenyldiphosphine. Substitution reactions with nucleophiles, such as ammonia, can produce thiophosphorylamides . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of chlorodiphenylphosphine sulfide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom in the compound can form bonds with various electrophiles, leading to the formation of new compounds. The sulfur atom can also participate in reactions, such as forming thiophosphoryl groups. The molecular targets and pathways involved in these reactions depend on the specific context and application .

Comparison with Similar Compounds

Chlorodiphenylphosphine sulfide can be compared with other similar compounds, such as chlorodiphenylphosphine and diphenylphosphine oxide. While chlorodiphenylphosphine is primarily used as a reagent for introducing the diphenylphosphinyl group, this compound offers additional reactivity due to the presence of the sulfur atom. Diphenylphosphine oxide, on the other hand, is an oxidation product of this compound and has different chemical properties and applications .

Properties

IUPAC Name

chloro-diphenyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVMVHBQZQWKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286639
Record name Chlorodiphenylphosphine sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015-37-8
Record name Chlorodiphenylphosphine sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46734
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorodiphenylphosphine sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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